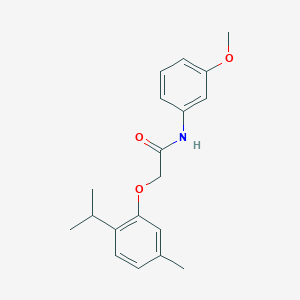
4-(4-acetyl-1-piperazinyl)-6-(1-piperidinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-acetyl-1-piperazinyl)-6-(1-piperidinyl)pyrimidine, also known as PAP, is a chemical compound that has been widely studied in scientific research. It is a potent inhibitor of protein kinase B (AKT) and has been found to have potential therapeutic applications in cancer treatment. In
Mécanisme D'action
4-(4-acetyl-1-piperazinyl)-6-(1-piperidinyl)pyrimidine inhibits AKT by binding to its pleckstrin homology (PH) domain, which is responsible for its recruitment to the cell membrane. This prevents AKT from being activated by upstream signaling pathways and inhibits its downstream targets, which include proteins involved in cell survival, proliferation, and metabolism.
Biochemical and Physiological Effects
In addition to its effects on AKT, this compound has been found to have other biochemical and physiological effects. It has been shown to inhibit the activity of other protein kinases, including cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase-3β (GSK-3β), which are also involved in cell cycle regulation and survival. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(4-acetyl-1-piperazinyl)-6-(1-piperidinyl)pyrimidine as a research tool is its potency and specificity for AKT inhibition. This allows researchers to study the effects of AKT inhibition on cancer cells and other biological processes in a controlled and targeted manner. However, this compound also has limitations as a research tool. Its synthesis is complex and requires specialized equipment and expertise, and its effects on other signaling pathways and biological processes may complicate its interpretation in experiments.
Orientations Futures
There are several areas of future research that could further our understanding of 4-(4-acetyl-1-piperazinyl)-6-(1-piperidinyl)pyrimidine and its potential therapeutic applications. One direction is to study the effects of this compound on different types of cancer and in combination with other treatments such as chemotherapy and radiation therapy. Another direction is to investigate the effects of this compound on other biological processes and signaling pathways, and to identify potential off-target effects. Additionally, the development of more efficient and scalable synthesis methods for this compound could facilitate its use as a research tool and potential therapeutic agent.
Méthodes De Synthèse
The synthesis of 4-(4-acetyl-1-piperazinyl)-6-(1-piperidinyl)pyrimidine involves the reaction of 4-chloro-6-(1-piperidinyl)pyrimidine with acetyl piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) and requires careful temperature control and purification steps to obtain a pure product.
Applications De Recherche Scientifique
4-(4-acetyl-1-piperazinyl)-6-(1-piperidinyl)pyrimidine has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the activity of AKT, a protein kinase that plays a key role in cell survival and proliferation. AKT is often overexpressed in cancer cells and is associated with resistance to chemotherapy and radiation therapy. By inhibiting AKT, this compound has the potential to sensitize cancer cells to these treatments and improve their effectiveness.
Propriétés
IUPAC Name |
1-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O/c1-13(21)18-7-9-20(10-8-18)15-11-14(16-12-17-15)19-5-3-2-4-6-19/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJBQVYSUJUXQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC=NC(=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5609273.png)
![N,N-dimethyl-1-{4-methyl-5-[1-(4-methylquinolin-2-yl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5609282.png)
![2-(2,4-dichlorophenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5609286.png)
![4-chloro-N-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzamide](/img/structure/B5609292.png)
![2-[(4-methoxyphenyl)sulfonyl]-3-(4-morpholinylcarbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5609295.png)
![N-[1-(1-cyclohexen-1-yl)ethyl]-1-(cyclopentylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5609301.png)

![isopropyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5609307.png)
![N-methyl-2-(2-oxo-1,3-oxazolidin-3-yl)-N-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B5609317.png)

![3-[2-(4-methoxybenzylidene)hydrazino]-3-oxopropanoic acid](/img/structure/B5609328.png)
![N,N-dimethyl-2-({[4-(methylthio)benzoyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5609347.png)
![1,3,4,4,7,9,10,10-octamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione](/img/structure/B5609351.png)
![8-(2-methoxyethyl)-9-oxo-N-[2-(2-thienyl)ethyl]-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5609357.png)